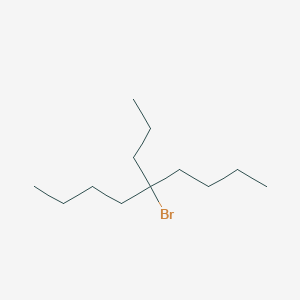

5-Bromo-5-propylnonane

CAS No.: 63316-25-6

Cat. No.: VC19408584

Molecular Formula: C12H25Br

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63316-25-6 |

|---|---|

| Molecular Formula | C12H25Br |

| Molecular Weight | 249.23 g/mol |

| IUPAC Name | 5-bromo-5-propylnonane |

| Standard InChI | InChI=1S/C12H25Br/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4-11H2,1-3H3 |

| Standard InChI Key | LSCFUIURXDTIHR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CCC)(CCCC)Br |

Introduction

Key Findings

5-Bromo-5-propylnonane (CAS: 63316-25-6) is a brominated alkane with a molecular formula of and a molecular weight of 249.23 g/mol. This compound features a nonane backbone substituted with a bromine atom and a propyl group at the fifth carbon. It is primarily utilized in organic synthesis and material science due to its structural properties and reactivity. This review synthesizes data from peer-reviewed literature, patents, and chemical databases to provide an authoritative analysis of its synthesis, physicochemical characteristics, applications, and safety considerations.

Structural and Molecular Characteristics

Chemical Identity

5-Bromo-5-propylnonane is a branched alkyl bromide with the IUPAC name 5-bromo-5-propylnonane. Its structure is defined by a central nonane chain () substituted at the fifth carbon with both a bromine atom and a propyl group (). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 63316-25-6 | |

| Molecular Formula | ||

| Molecular Weight | 249.23 g/mol | |

| SMILES Notation | CCCCC(CCC)(CCCC)Br | |

| InChIKey | LSCFUIURXDTIHR-UHFFFAOYSA-N |

The compound’s branched structure confers steric hindrance, influencing its reactivity in substitution and elimination reactions .

Synthesis and Manufacturing

Halogenation Pathways

The primary synthesis route involves radical bromination or electrophilic substitution of 5-propylnonane precursors. For example:

-

Radical bromination: Reaction of 5-propylnonane with bromine () under UV light generates 5-bromo-5-propylnonane via a chain mechanism.

-

Electrophilic substitution: Use of or (N-bromosuccinimide) in the presence of peroxides .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Colorless to pale yellow liquid or solid, depending on purity.

-

Density: Estimated ~0.9–1.1 g/cm³ (typical for bromoalkanes) .

-

Solubility: Miscible in organic solvents (e.g., dichloromethane, ether); insoluble in water.

Thermal Properties

| Property | Value (Estimate) | Basis |

|---|---|---|

| Boiling Point | 280–300°C | Similar bromoalkanes |

| Melting Point | -20–0°C | Structural analogs |

Reactivity and Applications

Nucleophilic Substitution

The bromine atom serves as a leaving group, enabling reactions such as:

-

S2 displacements: Formation of alcohols, amines, or thiols .

-

Cross-coupling reactions: Suzuki-Miyaura couplings to generate biaryl structures .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume